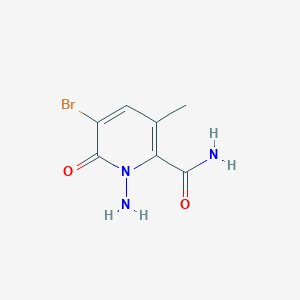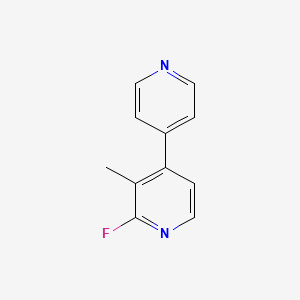
2-Fluoro-3-methyl-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-4,4’-bipyridine is a bipyridine derivative with the molecular formula C11H9FN2. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 3-position on one of the pyridine rings. Bipyridine derivatives are known for their applications in various fields, including coordination chemistry, material science, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions with the use of a base and a solvent such as toluene or THF.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. For example, the Suzuki coupling is preferred for its high yield and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methyl-4,4’-bipyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar solvent.
Major Products
Oxidation: N-oxides of 2-Fluoro-3-methyl-4,4’-bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-4,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-4,4’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes . The presence of the fluorine atom and the methyl group can influence the electronic properties of the compound, affecting its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Lacks the fluorine and methyl substituents, making it less sterically hindered and more flexible in coordination chemistry.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with substituents at the 4-positions, affecting its electronic properties.
3-Methyl-4,4’-bipyridine: Similar to 2-Fluoro-3-methyl-4,4’-bipyridine but without the fluorine atom, resulting in different reactivity and binding properties.
Uniqueness
2-Fluoro-3-methyl-4,4’-bipyridine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical and physical properties. These substituents can enhance its stability, reactivity, and binding affinity in various applications .
Propiedades
Fórmula molecular |
C11H9FN2 |
|---|---|
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
2-fluoro-3-methyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9FN2/c1-8-10(4-7-14-11(8)12)9-2-5-13-6-3-9/h2-7H,1H3 |
Clave InChI |
BUWFNWDCKALWFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1F)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


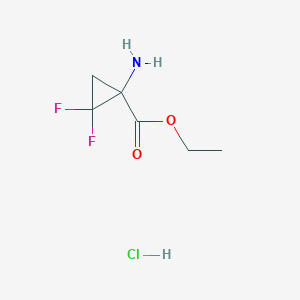
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
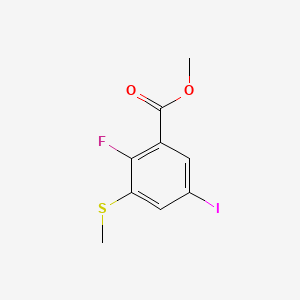
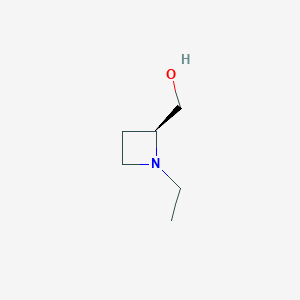
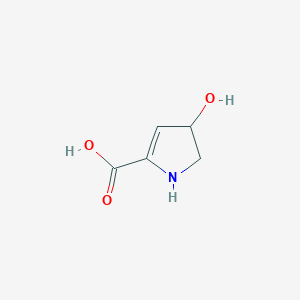
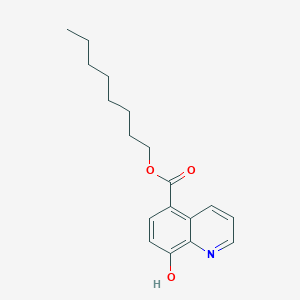
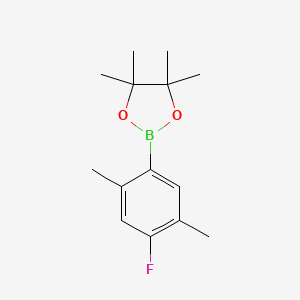
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
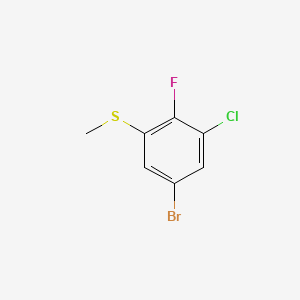
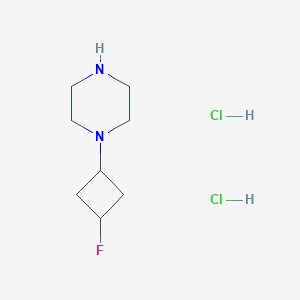
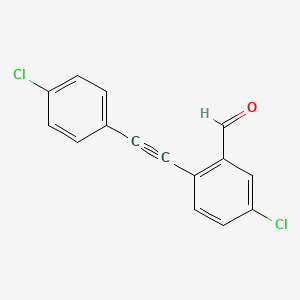
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
